Eicosasphingosine-1-phosphate

Description

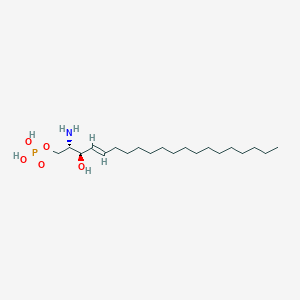

Eicosasphingosine-1-phosphate (E1P) is a bioactive sphingolipid metabolite involved in cellular signaling pathways, including cell proliferation, apoptosis, and immune regulation. Structurally, it consists of a 20-carbon sphingoid base (eicosasphingosine) linked to a phosphate group at the 1-position.

Properties

Molecular Formula |

C20H42NO5P |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyicos-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eicosasphingosine-1-phosphate typically involves the phosphorylation of eicosasphingosine. One common method includes the use of 3-0-t-butyl-dimethylsilyl protected D-erythro-azidosphingosine as a precursor, which undergoes phosphorylation to yield this compound . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Eicosasphingosine-1-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Eicosasphingosine-1-phosphate has a wide range of scientific research applications:

Mechanism of Action

Eicosasphingosine-1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular processes, including migration, adhesion, survival, and proliferation . The primary molecular targets include sphingosine-1-phosphate receptors, which are widely expressed in different tissues .

Comparison with Similar Compounds

Table 1: Key Properties of E1P and Related Compounds

Structural and Functional Differences

Phytosphingosine-1-Phosphate :

- CAS 1046861-20-4: A synthetic boronic acid compound unrelated to sphingolipids.

Pharmacokinetic and Physicochemical Contrasts

- Lipophilicity : The boronic acid derivative (LogPo/w 2.15) is less lipophilic than typical sphingolipids (E1P LogPo/w likely >5), impacting tissue distribution .

- Synthetic Accessibility : The boronic acid compound has a synthetic accessibility score of 2.07 (easy to synthesize), whereas sphingolipids like E1P require complex enzymatic pathways .

- Bioavailability: Phytosphingosine-1-phosphate’s GPCRdb annotations suggest high target engagement, whereas E1P’s larger structure may reduce diffusion efficiency .

Research Findings and Limitations

- Phytosphingosine-1-Phosphate : Studies highlight its anti-inflammatory effects in plants and partial cross-reactivity with mammalian S1P receptors .

- CAS 1046861-20-4: No reported biological activity; primarily used in Suzuki-Miyaura coupling reactions .

- E1P Data Gap: The absence of direct evidence for E1P necessitates extrapolation from shorter-chain sphingolipids. Key unknowns include receptor specificity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.